![molecular formula C16H15BrN2O2S2 B2512535 (Z)-5-bromo-N-(3-etil-4-metoxi-7-metilbenzo[d]tiazol-2(3H)-ilideno)tiofeno-2-carboxamida CAS No. 851080-60-9](/img/structure/B2512535.png)

(Z)-5-bromo-N-(3-etil-4-metoxi-7-metilbenzo[d]tiazol-2(3H)-ilideno)tiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

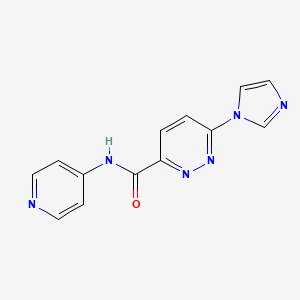

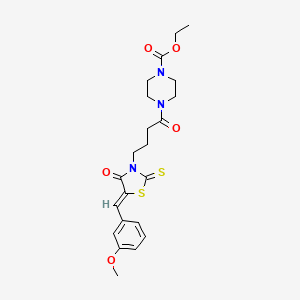

(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15BrN2O2S2 and its molecular weight is 411.33. The purity is usually 95%.

BenchChem offers high-quality (Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agroquímicos

Los derivados de tiazol, incluido nuestro compuesto de interés, han encontrado aplicaciones en agroquímicos. Estos compuestos pueden actuar como pesticidas, herbicidas o fungicidas. Su capacidad para interferir con los procesos biológicos en plagas o patógenos los convierte en herramientas valiosas para la protección de cultivos. Los investigadores exploran el potencial de la (Z)-5-bromo-N-(3-etil-4-metoxi-7-metilbenzo[d]tiazol-2(3H)-ilideno)tiofeno-2-carboxamida como un nuevo agente agroquímico, con el objetivo de mejorar el rendimiento de los cultivos y reducir el impacto ambiental .

Diseño y descubrimiento de fármacos

Dadas sus diversas actividades biológicas, los investigadores pueden explorar modificaciones de la this compound para crear nuevos candidatos a fármacos. El diseño racional y la optimización podrían conducir a moléculas potentes para diversos fines terapéuticos.

En resumen, este compuesto cierra la brecha entre la química, la biología y la ciencia de los materiales, ofreciendo vías interesantes para la exploración. Su impacto potencial se extiende desde los campos de cultivo hasta los laboratorios farmacéuticos, lo que lo convierte en un tema cautivador para la investigación científica . 🌟

Mecanismo De Acción

Target of Action

Similar compounds with a benzothiazole nucleus have been reported to possess a wide range of therapeutic properties . They have been found to be effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Similar benzothiazole derivatives have shown significant anti-inflammatory activity . They have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-inflammatory and anti-tubercular activities .

Result of Action

Similar benzothiazole derivatives have shown significant anti-inflammatory activity, with some compounds demonstrating excellent cox-2 si values and inhibition of albumin denaturation .

Propiedades

IUPAC Name |

5-bromo-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S2/c1-4-19-13-10(21-3)6-5-9(2)14(13)23-16(19)18-15(20)11-7-8-12(17)22-11/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFHYYIDFHMRGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Br)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)

![methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2512468.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2512470.png)

![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)